6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
Description
Historical Context of Imidazothiadiazole Scaffolds in Medicinal Chemistry
The imidazo[2,1-b]thiadiazole framework emerged as a pharmacologically significant heterocycle following the discovery of its broad-spectrum biological activities in the early 21st century. Initial synthetic routes, developed between 2015–2022, involved cyclocondensation reactions between 2-amino-1,3,4-thiadiazoles and α-haloketones, enabling modular substitutions at the 2, 5, and 6 positions. This scaffold gained prominence due to its dual heterocyclic character, which enhances π-π stacking interactions with biological targets like tubulin and FAK.
A pivotal 2014 study demonstrated that 2-benzyl-5-formyl-6-(4-bromophenyl) derivatives induce G₀/G₁ cell cycle arrest in DU-145 prostate cancer cells by modulating cyclin D1 and p21/p27 proteins. Subsequent structural optimizations revealed that electron-withdrawing groups at the 6-position, particularly halogens like bromine, significantly improve cytotoxic potency by increasing membrane permeability and target binding affinity. The table below summarizes key structural modifications and their biological impacts:
Structural Significance of 6-(2-Bromophenyl) Substitution Patterns
The 2-bromophenyl group at position 6 introduces distinct stereoelectronic effects that differentiate it from para-substituted analogs. X-ray crystallography reveals that the ortho-bromo substituent induces a 15° dihedral angle between the phenyl ring and the imidazothiadiazole plane, creating a twisted geometry that enhances interactions with hydrophobic kinase pockets. This conformational strain increases the compound’s binding free energy (−9.8 kcal/mol) compared to the 4-bromophenyl analog (−8.2 kcal/mol) in molecular docking studies against FAK.
Synthetic access to this derivative employs a Suzuki-Miyaura cross-coupling strategy, where 6-bromoimidazo[2,1-b]thiadiazol-5-amine reacts with 2-bromophenylboronic acid under palladium catalysis. Recent advances in continuous flow chemistry have improved yields to 78% by minimizing side reactions during thiadiazole ring formation. The ortho-bromo substituent also serves as a handle for further functionalization via Buchwald-Hartwig amination or Minisci-type alkylation, enabling late-stage diversification without scaffold degradation.
Properties
Molecular Formula |
C10H7BrN4S |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
6-(2-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine |
InChI |
InChI=1S/C10H7BrN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2 |
InChI Key |
MHRSVMLYWSRPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-2-mercapto-1,3,4-thiadiazole
- Starting Materials : Thiosemicarbazide and carbon disulfide.
- Procedure :
- Dissolve potassium hydroxide (0.16 mole) in anhydrous ethanol (40 mL).
- Add carbon disulfide (0.24 mole) and thiosemicarbazide (0.15 mole) dissolved in anhydrous ethanol (40 mL).
- Stir and reflux for 6 hours.
- Remove excess solvent under reduced pressure, add the residue to water, and acidify with concentrated hydrochloric acid.
- Filter the precipitate to obtain 5-amino-2-mercapto-1,3,4-thiadiazole .
Preparation of 2-Amino-5-hydrazino-1,3,4-thiadiazole
- Starting Materials : 5-amino-2-mercapto-1,3,4-thiadiazole and hydrazine hydrate.
- Procedure :
Synthesis of Imidazo[2,1-b]thiadiazole Derivatives
- Starting Materials : 2-amino-5-hydrazino-1,3,4-thiadiazole , acetylacetone, and α-haloaryl ketones.
- Procedure :
- React 2-amino-5-hydrazino-1,3,4-thiadiazole with acetylacetone to form an intermediate.
- React this intermediate with α-haloaryl ketones (e.g., 2-bromobenzoyl chloride) under reflux conditions to form the imidazo[2,1-b]thiadiazole core.
- Perform a Vilsmeier reaction to introduce a formyl group if necessary.
Final Steps for 6-(2-Bromophenyl)imidazo[2,1-b]thiadiazol-5-amine
- Starting Materials : The formylated imidazo[2,1-b]thiadiazole derivative and thiosemicarbazide.
- Procedure :
Analysis and Characterization
The synthesized compounds are typically characterized using various spectroscopic techniques:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : To determine the structure.
- Mass Spectrometry (MS) : To confirm the molecular weight.
Example Data for Similar Compounds
| Compound | Melting Point (°C) | Rf Value (n-Hexane:Ethyl Acetate) |
|---|---|---|
| 6a1 | 210 | 0.28 |
| 6a2 | 199 | 0.22 |
| 6c5 | 165 | 0.59 |
| 6c6 | 209 | 0.47 |
Table: Physical data of synthesized imidazo[2,1-b]thiadiazole derivatives.
Research Discoveries
Imidazo[2,1-b]thiadiazole derivatives have shown promising biological activities, including antitubercular and antimicrobial properties. The incorporation of different substituents, such as bromophenyl groups, can enhance these activities by altering the compound's pharmacokinetic and pharmacodynamic profiles.
The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b]thiadiazol-5-amine involves a multi-step process starting from basic precursors like thiosemicarbazide. The use of α-haloaryl ketones and subsequent reactions allows for the introduction of specific functional groups, leading to compounds with diverse biological activities. Further research into these derivatives could uncover new therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[2,1-b][1,3,4]thiadiazole derivative with an amine substituent, while oxidation would yield sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Structural and Electronic Variations
The biological and physicochemical properties of imidazo-thiadiazoles are highly dependent on substituents. Key analogs include:
Key Observations :
- Bromophenyl vs.
- Nitrofuran vs. Aryl Groups : The nitrofuran group in 4m introduces redox activity, which may contribute to antimicrobial properties against ESKAPE pathogens .
Physicochemical Properties
Melting points and spectral data vary with substituents:
The bromophenyl group’s electron-withdrawing nature may lower electron density in the thiadiazole ring, altering reactivity in nucleophilic substitutions compared to methoxy or methyl groups .
Biological Activity
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is CHBrNS with a molecular weight of 295.16 g/mol. Its structure features an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a bromophenyl group at the 6-position.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight | 295.16 g/mol |
| CAS Number | 1432680-41-5 |
Anticancer Activity
Research has demonstrated that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit potent anticancer properties. Specifically, studies have shown that various substituted derivatives can inhibit the proliferation of cancer cells. For instance:
- In vitro Studies : Compounds similar to 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine were tested against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1). The results indicated significant antiproliferative activity with IC values ranging from 5.11 to 10.8 µM for certain derivatives .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key cellular processes such as DNA and RNA synthesis without significantly affecting protein synthesis. Some compounds also act as inhibitors of carbonic anhydrase and phosphodiesterase-7 (PDE7), contributing to their cytotoxic effects against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Anti-tuberculosis Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were screened against Mycobacterium tuberculosis. Notably, several compounds exhibited MIC values as low as 3.125 µg/mL .
- Antibacterial and Antifungal Activities : Other studies have reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed significant activity against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Case Studies
Several studies have provided insights into the biological activity of related compounds:
- Study on Pancreatic Cancer : A specific derivative demonstrated an IC value of 0.86 µM against CDK1 in pancreatic cancer cells, indicating its potential as a therapeutic agent targeting cell cycle regulation .
- Antimicrobial Evaluation : A series of new thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions showed enhanced activity against various pathogens compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine, and what experimental conditions optimize yield?
- Answer : The compound is synthesized via a multistep approach:
Cyclization : React thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles .
Imidazo-thiadiazole formation : Treat intermediates with 2-haloketones (e.g., phenacyl bromides) under reflux in ethanol for 4–6 hours .
Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF or THF to introduce bromine at the C5 position .
- Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Answer : Key techniques include:
- Spectroscopy :
- 1H/13C NMR : Peaks at δ 7.2–7.9 ppm (aromatic protons) and 137–146 ppm (C-Br and imidazo-thiadiazole carbons) confirm substituent positions .
- FT-IR : Bands at ~698 cm⁻¹ (C-Br stretch) and ~775 cm⁻¹ (C-S vibration) .
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with bond lengths (C-Br: 1.89 Å) and angles (N-C-S: 120°) .
- Chromatography : Thin-layer chromatography (TLC) in silica gel with UV detection monitors reaction progress .
Q. What is the role of the 2-bromophenyl group in modulating the compound’s electronic and steric properties?
- Answer : The 2-bromophenyl group:
- Electron-withdrawing effect : Enhances electrophilicity of the imidazo-thiadiazole core, facilitating nucleophilic substitutions .
- Steric hindrance : Ortho-bromine restricts rotational freedom, stabilizing specific conformations critical for receptor binding .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and activation energies. Key findings:
- Nucleophilic attack : Electron-deficient C5 position (Mulliken charge: +0.35) is susceptible to substitution by amines or thiols .
- Solvent effects : Polar aprotic solvents (DMF) lower energy barriers by stabilizing charged intermediates .
Q. How do reaction mechanisms differ when substituting bromine at C5 versus other positions?
- Answer :
- C5 bromine : Undergoes SNAr (nucleophilic aromatic substitution) due to activation by adjacent thiadiazole nitrogen atoms .
- C2 bromine : Requires harsher conditions (e.g., Cu-catalyzed Ullmann coupling) due to reduced electron deficiency .
- Contradictions : Some studies report unexpected regioselectivity in bromination; this may arise from solvent polarity or catalyst choice .
Q. What in vitro biological activity data exist for this compound, and how do structural modifications alter efficacy?
- Answer :
- 15-Lipoxygenase inhibition : IC50 = 2.8 µM, attributed to hydrophobic interactions between the bromophenyl group and enzyme pockets .
- Structure-activity relationships (SAR) :
- Electron-withdrawing substituents (e.g., NO2) at C2 improve inhibition by 40% .
- Bulkier groups at C6 reduce activity due to steric clashes .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Answer :
- Hydrolytic stability : Stable at pH 7.4 (t1/2 > 24 hours) but degrades in acidic conditions (pH < 3) via imidazo-thiadiazole ring opening .
- Degradation products : 2-Bromophenylacetic acid and thiadiazole-5-amine fragments identified via LC-MS .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for imidazo-thiadiazole derivatives?
- Answer : Discrepancies arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native 15-lipoxygenase) .
- Substituent positional isomerism : Meta- versus para-substituted phenyl groups alter binding kinetics .
- Resolution : Standardize assay protocols and use computational docking (e.g., AutoDock Vina) to validate binding modes .
Methodological Tables
Table 1 : Key spectroscopic data for 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
| Technique | Observed Data | Assignment |
|---|---|---|
| 1H NMR (DMSO) | δ 7.90–6.65 (m, 4H, Ar-H) | Aromatic protons |
| 13C NMR | δ 123.1 (C-Br), 137.5 (C=N) | Core scaffold carbons |
| FT-IR | 698 cm⁻¹ (C-Br), 775 cm⁻¹ (C-S) | Halogen and sulfur vibrations |
Table 2 : Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 12.34, 7.89, 15.22 |
| β (°) | 98.5 |
| C-Br bond | 1.89 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
